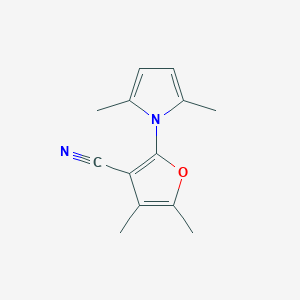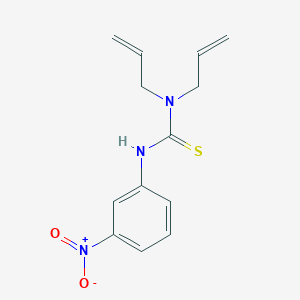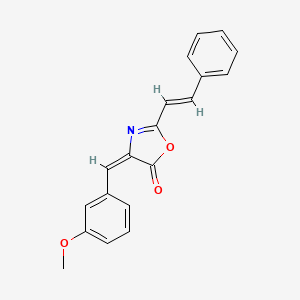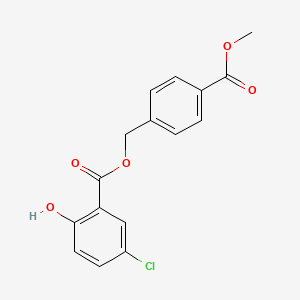![molecular formula C18H22N2O3 B5854058 N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)
N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide, also known as EHP-101, is a novel synthetic compound that has been developed for its potential therapeutic properties. EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic effects, making it a promising candidate for the treatment of various neurological disorders.
作用机制
The mechanism of action of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system and the inhibition of pro-inflammatory cytokines. This compound has been shown to activate the CB2 receptor, which is involved in the regulation of immune function and inflammation. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of inflammation, the protection of neurons from damage, and the alleviation of pain. In preclinical studies, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1, in the brain and spinal cord. This compound has also been shown to protect neurons from oxidative stress and excitotoxicity, which are common mechanisms of neuronal damage in neurological disorders. Additionally, this compound has been shown to alleviate pain in various animal models of neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide is its potential therapeutic properties in various neurological disorders. This compound has been extensively studied in preclinical models and has shown promising results in reducing inflammation, protecting neurons from damage, and alleviating pain. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.
One of the limitations of this compound is the lack of clinical data. While this compound has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the research and development of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide. One direction is the further optimization of the synthesis method to produce higher yields and purity. Another direction is the evaluation of the safety and efficacy of this compound in clinical trials. Additionally, the mechanism of action of this compound should be further elucidated to better understand its potential therapeutic applications. Other future directions include the evaluation of this compound in other neurological disorders and the development of novel analogs with improved properties.
合成方法
The synthesis of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide involves several steps, including the reaction of 3-ethoxy-2-hydroxybenzaldehyde with 4-aminophenylpropanol, followed by acylation with propanoyl chloride. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.
科学研究应用
N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has been extensively studied for its potential therapeutic properties in various neurological disorders, including multiple sclerosis, neuropathic pain, and traumatic brain injury. In preclinical studies, this compound has been shown to reduce inflammation, protect neurons from damage, and alleviate pain. These findings have led to the development of this compound as a potential drug candidate for the treatment of these disorders.
属性
IUPAC Name |
N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-17(21)20-15-10-8-14(9-11-15)19-12-13-6-5-7-16(18(13)22)23-4-2/h5-11,19,22H,3-4,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRHPFBDGQMIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)


![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)

![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)

![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
